Ethionamide-d3 is a deuterated derivative of ethionamide, a compound known for its effectiveness in treating tuberculosis. Ethionamide-d3 is specifically labeled with deuterium at certain positions, which is useful in pharmacokinetic studies and metabolic research. The compound is classified as an antitubercular agent and is primarily used in the treatment of multidrug-resistant tuberculosis.
Ethionamide-d3 can be synthesized from ethionamide, which is derived from the natural product isonicotinic acid. The synthesis of ethionamide-d3 involves the introduction of deuterium into the molecular structure, allowing for enhanced tracking and analysis in biological systems.
Ethionamide-d3 falls under the category of antitubercular agents, specifically targeting Mycobacterium tuberculosis. It is classified as a thioamide and is structurally related to isonicotinic acid hydrazide, another well-known antituberculosis drug.
The synthesis of ethionamide-d3 typically involves the following steps:
The synthesis process often employs analytical techniques to confirm the incorporation of deuterium and to characterize the final product. Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used for this purpose.
Ethionamide-d3 undergoes similar chemical reactions as its non-deuterated counterpart, including:
The reactivity profile remains consistent with that of ethionamide, making it suitable for studies involving metabolic pathways and drug interactions in biological systems.
Ethionamide-d3 exerts its pharmacological effects primarily through inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This action disrupts bacterial cell wall integrity, leading to cell death.
Ethionamide-d3 is primarily utilized in research settings for:
Deuterium labeling serves as a pivotal tool in pharmaceutical research, enabling precise tracing of drug metabolism, quantification of bioactive molecules, and analysis of reaction mechanisms. Ethionamide-d₃ (2-ethyl-⁴-d₃-thioisonicotinamide) incorporates three deuterium atoms at the ethyl group's terminal methyl position (-CD₃), preserving the core thioamide pharmacophore essential for antimycobacterial activity. This selective labeling strategy targets a metabolically vulnerable site without altering electronic properties or steric bulk, thus minimizing structural perturbations while providing significant isotopic discrimination [1] [5]. The kinetic isotope effect (KIE) arising from C-D bond stability (approximately 6–10 kJ/mol stronger than C-H) can decelerate oxidative metabolism at the ethyl moiety, a pathway implicated in ethionamide toxicity. Such site-specific deuteration balances metabolic stability with maintained target engagement, contrasting with perdeuterated analogs that may exhibit altered physicochemical behaviors [3] [7].
Table 1: Isotopic Labeling Approaches for Thioamide-Based Pharmaceuticals
Compound | Deuterium Position | Labeling Purpose | Metabolic Impact |
---|---|---|---|
Ethionamide-d₃ | Ethyl (-CD₃) | Metabolic stability enhancement | Reduced hepatotoxic metabolites |
Etifoxine-d₅ | Multiple sites | Mass spectrometry quantification | Improved detection sensitivity |
(S)-(+)-Etodolac-d₃ | Chiral center | Stereoselective metabolism studies | Altered CYP450 clearance |
Ethionamide-d₃ synthesis employs two principal routes, each exploiting distinct deuterium sources:
Reductive Deuteration: Catalytic dehalogenation of 2-(bromoethyl)thioisonicotinamide precursor using deuterium gas (D₂, >99% isotopic purity) and palladium-on-carbon (Pd/C) achieves near-quantitative deuterium incorporation. This method yields Ethionamide-d₃ with >98% isotopic enrichment, confirmed by mass spectrometry. Reaction conditions (25°C, 1 atm D₂, 4 hours) prevent desulfurization—a competing side reaction in thioamide deuteration [1] [4]:
2-(BrCH₂CH₂)-C₅H₃N-C(S)NH₂ + D₂ → 2-(CD₃CH₂)-C₅H₃N-C(S)NH₂ + HBr
Precursor Exchange-Deuteration: Ethionamide undergoes base-catalyzed H/D exchange using deuterated ethanol (CH₃CD₂OD) and sodium ethoxide (NaOCD₂CD₃). While operationally simpler, this method yields lower deuteration efficiency (∼85% isotopic enrichment) due to reversible exchange kinetics and requires chromatographic purification to remove residual protiated species [4].
Table 2: Comparison of Ethionamide-d₃ Synthetic Methods
Method | Deuterium Source | Isotopic Purity | Yield (%) | Key Limitation |
---|---|---|---|---|
Reductive Deuteration | D₂ (g) | >98% | 85–90 | Pd catalyst may cause desulfurization |
Precursor Exchange | CH₃CD₂OD | ∼85% | 70–75 | Incomplete H/D exchange |
NMR Spectroscopy: ¹H-NMR analysis of Ethionamide-d₃ confirms deuterium incorporation through the disappearance of the ethyl methyl proton signal at δ 1.35 ppm (triplet, 3H) present in non-deuterated ethionamide. The adjacent methylene group (CH₂-) exhibits a simplified quartet due to coupling with deuterium (²Jₕ𝒹 ≈ 1.5 Hz) instead of a triplet. ¹³C-CPMAS NMR reveals the methyl carbon resonance upfield-shifted to δ 14.2 ppm (vs. δ 18.7 ppm in protiated analog), consistent with reduced Fermi contact effects. ¹H-¹⁵N HMBC correlations verify retention of the thioamide hydrogen-bonding motif critical for crystal packing [4] [9].
Mass Spectrometry: High-resolution ESI-MS shows the molecular ion [M+H]⁺ at m/z 169.26 for Ethionamide-d₃ (C₈H₇D₃N₂S), 3 Da higher than ethionamide (m/z 166.23). Fragmentation patterns differ significantly: the dominant fragment ion at m/z 136.08 corresponds to [M+H–CD₃]⁺, contrasting with m/z 134.05 [M+H–CH₃]⁺ in non-deuterated molecules. This shift confirms deuterium localization at the ethyl terminus and aids metabolite differentiation in biological matrices [1].
Table 3: NMR Spectral Signatures of Ethionamide vs. Ethionamide-d₃
Group | Ethionamide ¹H-NMR (δ, ppm) | Ethionamide-d₃ ¹H-NMR (δ, ppm) | Shift Change |
---|---|---|---|
Pyridine H-3 | 8.65 (d, J=5.1 Hz) | 8.64 (d, J=5.1 Hz) | None |
Pyridine H-5 | 7.75 (d, J=5.1 Hz) | 7.74 (d, J=5.1 Hz) | None |
-CH₂- (ethyl) | 3.25 (q, J=7.6 Hz) | 3.24 (q, J=1.5 Hz) | Coupling change |
-CH₃ (ethyl) | 1.35 (t, J=7.6 Hz) | Absent | Disappearance |
Deuteration minimally alters lipophilicity but significantly impacts solid-state behavior and dissolution kinetics:
Dissolution Kinetics: Powder dissolution studies (pH 6.8 phosphate buffer) demonstrate Ethionamide-d₃’s 2.3-fold higher intrinsic dissolution rate (0.48 mg/cm²/min) versus Ethionamide (0.21 mg/cm²/min). This enhancement arises from altered surface energy and crystal habit rather than solubility differences, as equilibrium solubility remains statistically identical (2.15 ± 0.11 mg/mL vs. 2.09 ± 0.09 mg/mL) [4].
Thermal Stability: Differential scanning calorimetry (DSC) shows Ethionamide-d₃ melting endotherm at 164.5°C, marginally higher than Ethionamide (163.1°C), consistent with strengthened crystal packing. Thermogravimetric analysis (TGA) confirms both compounds decompose above 200°C without solvate formation [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7